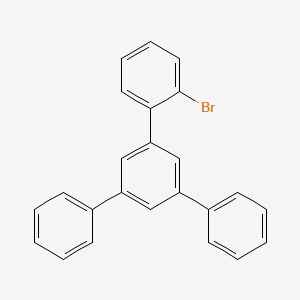

1,1':3',1''-Terphenyl,2-bromo-5'-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

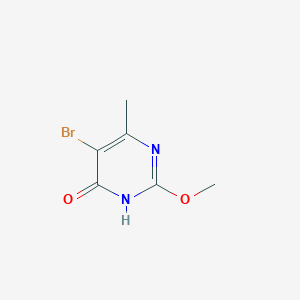

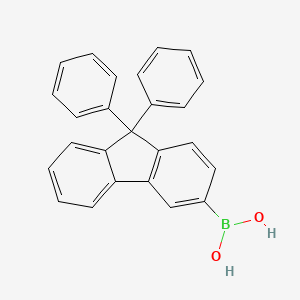

“1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl-” is a chemical compound with the molecular formula C24H17Br . It has a molecular weight of 385.3 g/mol . The IUPAC name for this compound is 2-bromo-1,3,5-triphenylbenzene .

Molecular Structure Analysis

The InChI code for “1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl-” is 1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 401.1±14.0 °C at 760 mmHg . The compound has a molar refractivity of 83.1±0.3 cm³ . It has no hydrogen bond acceptors or donors .Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acids, due to their structural analogy with phosphate moieties and coordination or supramolecular properties, find applications across bioactive properties (drug, pro-drug), bone targeting, supramolecular or hybrid materials design, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. These wide-ranging applications cover chemistry, biology, and physics, making phosphonic acid synthesis crucial for numerous research projects (Sevrain et al., 2017).

Coordination Chemistry and Biological Properties of Thioureas

Thioureas have been extensively applied as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions and coordination properties. Transition metal complexes involving thioureas have novel applications in biological contexts, demonstrating the chemical versatility of these molecules for interdisciplinary approaches in medicinal chemistry (Saeed et al., 2014).

Cyclometalating Ligands in Transition-metal Phosphors

Cyclometalating chelates are used to prepare highly emissive phosphorescent complexes in organic light emitting diodes (OLEDs). These chelates, classified based on the cyclometalating groups, react with heavy transition-metal elements to afford phosphors with tunable emission wavelengths. This application highlights the potential of specific chemical structures for the development of advanced display and illumination technologies (Chi & Chou, 2010).

Supramolecular Chemistry Applications of Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamides (BTAs) are utilized for their supramolecular self-assembly behavior in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature drives applications in various scientific fields, showcasing the potential use of specific chemical structures in developing multifunctional materials (Cantekin et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes serious eye irritation, and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

Mechanism of Action

Target of Action

This compound is a type of terphenyl, which are often used in organic semiconductor applications . .

Mode of Action

As a terphenyl compound, it may interact with its targets through π-π stacking, a common interaction in organic semiconductors . .

Biochemical Pathways

Given its potential use in organic semiconductors, it may influence electron transport pathways . .

Result of Action

As a potential organic semiconductor, it may influence electron transport and conductivity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions . .

properties

IUPAC Name |

1-(2-bromophenyl)-3,5-diphenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-14-8-7-13-23(24)22-16-20(18-9-3-1-4-10-18)15-21(17-22)19-11-5-2-6-12-19/h1-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTPJDDVFCPFKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one](/img/structure/B1497306.png)